4,5-dibromo-1H-pyrrole-2-carboxylic acid
Overview
Description
4,5-dibromo-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole-2-carboxylic acid, a compound that has attracted interest due to its potential in various chemical reactions and properties. The presence of bromine atoms on the pyrrole ring significantly alters its chemical behavior, making it a key subject of study for its unique reactivity and potential applications in chemical synthesis and material science.
Synthesis Analysis
The general synthesis of pyrrole-2-carboxylic acid derivatives involves the reaction between appropriately substituted 2H-azirines and enamines, yielding a mixture of dihydropyrroles which upon acid treatment, gives rise to the title compounds in moderate to high yields. This method represents a versatile approach for the synthesis of a wide range of pyrrole derivatives, including 4,5-dibromo-1H-pyrrole-2-carboxylic acid (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of derivatives closely related to 4,5-dibromo-1H-pyrrole-2-carboxylic acid has been elucidated through crystallographic studies. For instance, the structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, a compound obtained during synthesis processes similar to those used for pyrrole-2-carboxylic acid derivatives, showcases the typical coplanar, centrosymmetric, hydrogen-bonded pairs observed in these molecules (Law et al., 1984).
Chemical Reactions and Properties
Pyrrole-2-carboxylic acid acts as an effective ligand in Cu-catalyzed reactions, suggesting that its derivatives, including 4,5-dibromo-1H-pyrrole-2-carboxylic acid, could exhibit similar reactivity. This behavior underlines the potential of these compounds in facilitating various organic transformations, opening up new avenues for the synthesis of complex organic molecules (Altman et al., 2008).
Physical Properties Analysis
The synthesis and structural analysis of pyrrole derivatives indicate that small changes in the molecular structure can significantly impact the physical properties of these compounds. For example, derivatives of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid demonstrate varied solid-state structures, suggesting that bromination could further influence the crystallinity, melting points, and solubility of these compounds in organic solvents (Lin et al., 1998).
Scientific Research Applications
Antitubulin Agents
4,5-Dibromo-1H-pyrrole-2-carboxylic acid and its analogues have been explored for their role in microtubule depolymerization, which is crucial for the development of antitubulin agents. This activity is particularly influenced by the presence of certain substituents that interact with tubulin in the colchicine site, as evidenced in studies of various pyrrole compounds (Da et al., 2013).
Glycine Site Antagonists
Research indicates that derivatives of 4,5-dibromo-1H-pyrrole-2-carboxylic acid act as glycine site antagonists at the NMDA receptor complex. These compounds show potential in modulating neurotransmitter activity, highlighting their relevance in neuroscience research (Balsamini et al., 1998).
Marine Sponge Alkaloids
Dibromopyrrole alkaloids, including variants of 4,5-dibromo-1H-pyrrole-2-carboxylic acid, have been isolated from marine sponges. These compounds are of interest for their potential biological activities and applications in natural product chemistry (Ebada et al., 2009).
Catalysis in Organic Chemistry
4,5-Dibromo-1H-pyrrole-2-carboxylic acid has been utilized in various synthetic applications, such as in the Cu-catalyzed monoarylation of anilines. This demonstrates its utility as a ligand in organic synthesis, enabling the formation of complex organic compounds (Altman et al., 2008).
Electronic Properties and Molecular Recognition
Studies have also focused on the electronic properties of pyrrole derivatives, including those related to 4,5-dibromo-1H-pyrrole-2-carboxylic acid. This research sheds light on their potential applications in materials science and molecular recognition (Hildebrandt et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4,5-dibromo-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROCNHARMFRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188210 | |
Record name | 4,5-Dibromo-2-pyrrolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-1H-pyrrole-2-carboxylic acid | |
CAS RN |
34649-21-3 | |
Record name | 4,5-Dibromo-2-pyrrolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034649213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34649-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dibromo-2-pyrrolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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